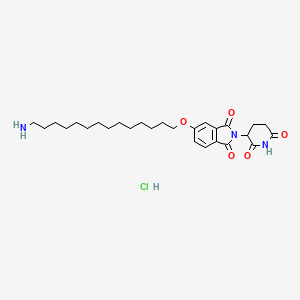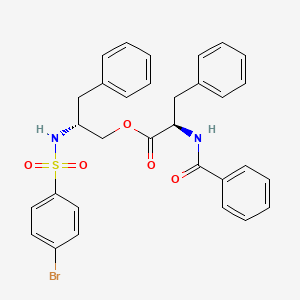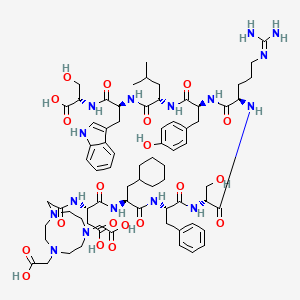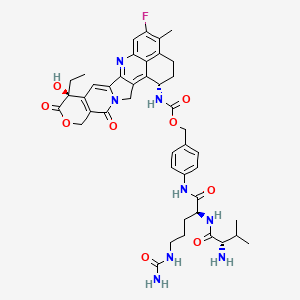
SiR-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SiR-PEG4-NHS ester is a near-infrared fluorescent dye widely used in various scientific fields. This compound is particularly valuable for its ability to label biomolecules and particles, making it a crucial tool in biological and chemical research . The near-infrared fluorescence of this compound allows for deep tissue imaging and minimal background interference, enhancing the clarity and precision of imaging studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-NHS ester involves the conjugation of silicon rhodamine (SiR) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The process typically begins with the activation of the carboxyl group of SiR using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of NHS to form the NHS ester intermediate . This intermediate is then reacted with PEG under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
SiR-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) in proteins, peptides, and other biomolecules, forming stable amide bonds . This reaction is typically carried out in slightly basic buffers (pH 7-9) to facilitate the nucleophilic attack by the amino groups .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins, and buffers like phosphate-buffered saline (PBS) or HEPES.
Conditions: The reaction is usually performed at room temperature in an aqueous medium.
Major Products
The primary product of the reaction between this compound and a biomolecule is a conjugate where the SiR-PEG4 moiety is covalently attached to the biomolecule via an amide bond .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of SiR-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester group and primary amino groups in target biomolecules. This reaction forms a stable amide bond, effectively labeling the biomolecule with the SiR-PEG4 moiety . The near-infrared fluorescence of the SiR component allows for the visualization and tracking of the labeled biomolecules in various biological and chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG4-NHS ester: Another NHS ester compound used for biotinylation of proteins and other biomolecules.
MS(PEG)4 Methyl-PEG-NHS ester: A methyl-terminated PEG compound activated as an NHS ester for covalent pegylation of primary amines.
Azido-PEG4-NHS ester: Contains an azide group that reacts with alkyne groups in click chemistry reactions.
Uniqueness
SiR-PEG4-NHS ester is unique due to its near-infrared fluorescence, which allows for deep tissue imaging and minimal background interference. This property makes it particularly valuable for in vivo imaging and other applications where high sensitivity and specificity are required .
Propriétés
Formule moléculaire |
C42H52N4O11Si |
|---|---|
Poids moléculaire |
817.0 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H52N4O11Si/c1-44(2)29-8-11-32-35(26-29)58(5,6)36-27-30(45(3)4)9-12-33(36)42(32)34-25-28(7-10-31(34)41(51)56-42)40(50)43-16-18-53-20-22-55-24-23-54-21-19-52-17-15-39(49)57-46-37(47)13-14-38(46)48/h7-12,25-27H,13-24H2,1-6H3,(H,43,50) |
Clé InChI |
YGIKLMOBIXWEJT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)




![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)

![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)


